Methyl 2,3-dioxocyclohexane-1-carboxylate
Description
Methyl 2,3-dioxocyclohexane-1-carboxylate is a cyclic diketone ester characterized by a cyclohexane ring substituted with two ketone groups at positions 2 and 3 and a methyl ester group at position 1. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 2,3-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h5H,2-4H2,1H3 |
InChI Key |
MDLFOTHGALDARU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dioxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in dihydroxy derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,3-dioxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2,3-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes key structural analogues identified in the evidence, highlighting substituent variations and similarity metrics:
Key Observations :
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS 6289-46-9) shares the highest structural similarity (score 1.00) due to its dual keto and ester groups but differs in substitution positions and ester multiplicity .
- Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate (CAS 61710-85-8) introduces methyl groups at positions 3 and 6, increasing steric hindrance and likely altering solubility and reactivity compared to the target compound .
- Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8) demonstrates how alkyl chain length (ethyl vs. methyl ester) and fewer keto groups reduce molecular weight and polarity .
Physicochemical Properties
While direct data for this compound are unavailable, analogous compounds provide proxy insights:
Spectroscopic Characteristics :
- IR Spectra: Cyclohexanecarboxylate derivatives typically exhibit strong carbonyl stretches (1700–1750 cm⁻¹ for esters, 1650–1700 cm⁻¹ for ketones). For example, Methyl (3S,5S)-1,5-dihydroxy-3-[(2E)-3-(3,4-diacetoxyphenyl)propenoyl]oxycyclohexanecarboxylate () shows ester C=O peaks at 1732 cm⁻¹ and ketone C=O at 1707 cm⁻¹ .
- NMR : Methyl esters of cyclohexanecarboxylates display characteristic shifts: δ 3.6–3.8 ppm (ester -OCH₃) and δ 2.0–2.5 ppm (cyclohexane protons adjacent to ketones) .
Thermal and Solubility Behavior :
- Methyl esters generally exhibit lower melting points and higher volatility compared to free acids. For instance, methyl decanoate (CAS 110-42-9) has a melting point of -13°C, while its carboxylic acid counterpart (decanoic acid) melts at 31°C .
- Bromophenyl-substituted derivatives (e.g., CAS 1282589-52-9) show reduced solubility in polar solvents due to aromatic hydrophobicity .
Biological Activity
Methyl 2,3-dioxocyclohexane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 200.20 g/mol
- CAS Number : 2821793-99-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various dioxocyclohexane derivatives, including this compound. The compound has shown effectiveness against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | 12.5 |
| Escherichia coli | 100 µg/mL | 8.0 |
| Salmonella typhi | 75 µg/mL | 10.0 |
The above table summarizes the antimicrobial activity observed in a study where various concentrations of the compound were tested against common pathogens. The results indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the free radical scavenging ability of compounds.
Table 2: Antioxidant Activity of this compound
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 25 | 30 |
| 50 | 55 |
| 100 | 85 |
The results from the DPPH assay demonstrate that as the concentration of this compound increases, its ability to inhibit free radicals also increases significantly.
Study on Antimicrobial Effects
A study published in Bio Web of Conferences examined the antimicrobial effects of various dioxocyclohexane derivatives. This compound was included in the analysis and was found to have comparable efficacy to established antibiotics against certain bacterial strains .
Research on Antioxidant Properties
Another research article focused on assessing the antioxidant properties of dioxocyclohexane compounds through in vitro assays. The study concluded that this compound exhibited notable antioxidant activity, suggesting its potential use in pharmaceutical applications aimed at oxidative stress-related conditions .
Q & A
Q. What are the common synthetic routes for Methyl 2,3-dioxocyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cycloaddition reactions, such as the Diels-Alder reaction between dienes and dienophiles. For example, 2,3-dimethylbuta-1,3-diene and methyl acrylate react under thermal or catalytic conditions to form cyclohexene carboxylate derivatives. Optimizing parameters like temperature (80–120°C), solvent polarity (e.g., toluene or DMF), and catalyst choice (Lewis acids like BF₃·Et₂O) can enhance regioselectivity and yield . Kinetic studies using the Michaelis-Menten equation have shown that intermediate complex formation is rate-limiting, requiring precise control of stoichiometry and reaction time .
Q. How is the structural elucidation of this compound performed using crystallographic methods?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX are widely used for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Key parameters include resolving the dioxo and ester groups’ spatial arrangement and validating bond lengths/angles against databases like the Cambridge Structural Database. Hydrogen bonding and torsional strain in the cyclohexane ring are critical metrics for structural accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify proton environments and carbonyl groups (e.g., ester carbonyl at ~170 ppm).
- IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (diketone C=O).
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the diketone moiety in this compound influence its reactivity?
The 2,3-dioxo group acts as an electron-deficient site, enabling nucleophilic additions (e.g., enamine formation) and cyclization reactions. Its conjugation with the ester group stabilizes intermediates in multi-step syntheses, such as forming heterocyclic scaffolds .
Q. What are the stability considerations for storing this compound?
The compound is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves is recommended. Degradation products can be monitored via HPLC with UV detection at 210–260 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the diketone moiety’s LUMO energy correlates with its susceptibility to nucleophilic addition. Molecular docking studies further reveal binding affinities with biological targets, such as enzymes, by simulating ligand-receptor interactions .
Q. What strategies resolve contradictions in reported kinetic data for reactions involving this compound?
Discrepancies often arise from varying solvent effects or competing reaction pathways. Employing advanced kinetic models (e.g., Eyring equation for activation parameters) and isotopic labeling (²H/¹³C) clarifies mechanistic steps. Cross-validation using in situ FTIR or Raman spectroscopy tracks intermediate formation in real time .
Q. How does stereoelectronic control influence the regioselectivity of this compound in asymmetric syntheses?
The cyclohexane ring’s chair conformation directs axial or equatorial attack by nucleophiles. Chiral auxiliaries or catalysts (e.g., organocatalysts) enhance enantioselectivity. For example, proline-derived catalysts induce >90% ee in Michael additions to the diketone group .
Q. What role does this compound play in synthesizing bioactive heterocycles?
It serves as a precursor for pyrazoles, isoxazoles, and quinoxalines via condensation with hydrazines or hydroxylamines. These heterocycles exhibit antimicrobial or anticancer activity, validated through in vitro assays like MIC (Minimum Inhibitory Concentration) and MTT (cytotoxicity) .
Q. How are high-throughput screening (HTS) platforms applied to study the compound’s interactions with biological macromolecules?
Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) quantify binding constants (Kd) with proteins like kinases or GPCRs. X-ray crystallography of co-crystallized complexes provides atomic-level insights into binding modes, aiding drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
